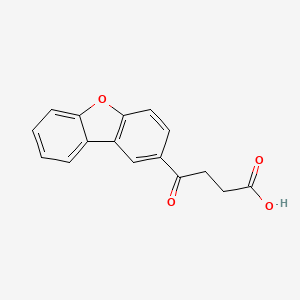
Furobufen
Cat. No. B1674283
Key on ui cas rn:
38873-55-1
M. Wt: 268.26 g/mol
InChI Key: LQVMQEYROPXMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05958972
Procedure details


A solution of γ-oxo-2-dibenzofuranbutanoic acid (Example 1) (75.5 g) and sodium acetate trihydrate (114.9 g) in methanol (2.5 L) is treated with a solution of hydroxylamine hydrochloride (38.9 g) in water (150 mL of solution). The solution is heated to reflux for 3.5 hours then concentrated, cooled, and filtered. This solid was washed with water then dried in vacuo to give the crude title compound (71.32 g, 89.6% of theory). This solid was recrystallized from ethyl acetate, washed with hexane, and dried in vacuo to give 53.04 g (68% yield) of the title compound; mp 167-168° C. (d).





Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
O=[C:2]([C:8]1[CH:20]=[CH:19][C:11]2[O:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:10]=2[CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].[OH2:21].O.O.C([O-])(=O)C.[Na+].Cl.[NH2:30]O>CO.O>[CH:9]1[C:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[O:12][C:11]=2[CH:19]=[CH:20][C:8]=1[C:2](=[N:30][OH:21])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2.3.4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CCC(=O)O)C1=CC2=C(OC3=C2C=CC=C3)C=C1
|
|
Name
|
|
|
Quantity
|
114.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
38.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3.5 hours
|
|
Duration
|
3.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
This solid was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude title compound (71.32 g, 89.6% of theory)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid was recrystallized from ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC=2OC3=C(C21)C=CC=C3)C(CCC(=O)O)=NO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53.04 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
